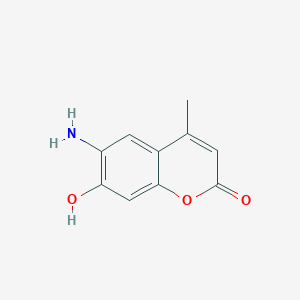
6-氨基-7-羟基-4-甲基-2H-色烯-2-酮
描述
6-amino-7-hydroxy-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of an amino group at the 6th position, a hydroxyl group at the 7th position, and a methyl group at the 4th position on the chromen-2-one core structure.
科学研究应用
6-amino-7-hydroxy-4-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
作用机制
Target of Action
Coumarin derivatives have been intensively screened for different biological properties and have been tested for anti-hiv , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .
Mode of Action
For instance, some coumarin derivatives inhibit DNA gyrase, an enzyme involved in DNA replication, transcription, and repair .
Biochemical Pathways
For instance, some coumarin derivatives have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, thereby affecting the synthesis of prostaglandins and other mediators of inflammation .
Pharmacokinetics
The solubility of the compound in acetone, dimethyl sulfoxide, and dimethylformamide suggests that it may have good bioavailability.
Result of Action
Coumarin derivatives are known to have various effects at the molecular and cellular level, such as inhibiting the activity of enzymes, interacting with dna, and affecting cell signaling pathways .
Action Environment
The stability of the compound under various conditions, such as light sensitivity , suggests that environmental factors may play a role in its action and efficacy.
生化分析
Biochemical Properties
6-Amino-7-hydroxy-4-methyl-2H-chromen-2-one has been used as a fluorescent probe for many serine proteases . It interacts with these enzymes, allowing for the detection and measurement of their activity . The nature of these interactions is typically enzymatic, with the compound serving as a substrate for the protease .
Cellular Effects
Many coumarin derivatives have been tested for various biological properties, including anti-HIV, anticancer, antimicrobial, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors . It is possible that 6-Amino-7-hydroxy-4-methyl-2H-chromen-2-one may have similar effects on cells and cellular processes.
Molecular Mechanism
As a fluorescent probe for serine proteases, it likely exerts its effects at the molecular level through binding interactions with these enzymes . This could potentially lead to enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is soluble in acetone, dimethyl sulfoxide, and dimethylformamide, which suggests it could be stable in these solvents for experimental use .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction, which is a well-known method for the preparation of coumarin derivatives. This reaction involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. For this specific compound, the starting materials are 4-methylresorcinol and ethyl acetoacetate, which undergo condensation in the presence of a strong acid like sulfuric acid or trifluoroacetic acid .
Industrial Production Methods
In industrial settings, the synthesis of 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one can be optimized using green chemistry principles. This includes the use of environmentally friendly solvents, catalysts, and reaction conditions. Mechanochemical methods, such as high-speed ball milling, have been employed to achieve efficient synthesis under solvent-free conditions .
化学反应分析
Types of Reactions
6-amino-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities and properties .
相似化合物的比较
Similar Compounds
7-hydroxy-4-methyl-2H-chromen-2-one: Lacks the amino group at the 6th position.
6,7-dihydroxy-4-methyl-2H-chromen-2-one: Contains an additional hydroxyl group at the 6th position.
6-amino-4-methyl-2H-chromen-2-one: Lacks the hydroxyl group at the 7th position.
Uniqueness
6-amino-7-hydroxy-4-methyl-2H-chromen-2-one is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields .
属性
IUPAC Name |
6-amino-7-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-5-2-10(13)14-9-4-8(12)7(11)3-6(5)9/h2-4,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLJTLKIEHIDHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60524414 | |
| Record name | 6-Amino-7-hydroxy-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60524414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68047-36-9 | |
| Record name | 6-Amino-7-hydroxy-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60524414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for the observed anti-inflammatory activity of 6-amino-7-hydroxy-4-methylcoumarin derivatives?
A1: While the exact mechanism is not fully elucidated in the provided research [], the study suggests that these derivatives likely exert their anti-inflammatory effects by interacting with the cyclooxygenase (COX) enzyme. Molecular docking studies were conducted using MOE software to investigate this interaction []. COX enzymes are involved in the production of prostaglandins, which are key mediators of inflammation. Inhibiting COX can therefore lead to a reduction in inflammation. Further research is needed to confirm the specific interactions with COX isoforms (COX-1 and COX-2) and explore other potential anti-inflammatory mechanisms.
Q2: How does modifying the structure of 6-amino-7-hydroxy-4-methylcoumarin affect its anti-inflammatory activity?
A2: The research highlights the structure-activity relationship (SAR) by synthesizing and evaluating a series of 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones []. The study demonstrated that substitutions on the benzylamino group at the 6th position significantly influenced the anti-inflammatory activity. Specifically, compounds 2, 3, 4, and 9 exhibited significant reduction in paw edema in the carrageenan-induced rat model, indicating potent anti-inflammatory effects []. Notably, compounds 4 and 8 displayed superior activity compared to the reference drug indomethacin after 3 hours []. These findings underscore the importance of specific structural modifications in optimizing the anti-inflammatory properties of this coumarin derivative.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


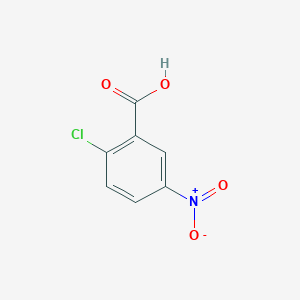
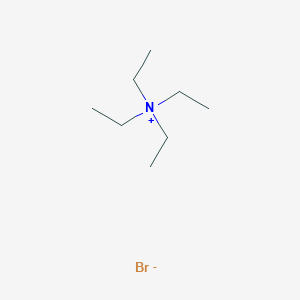
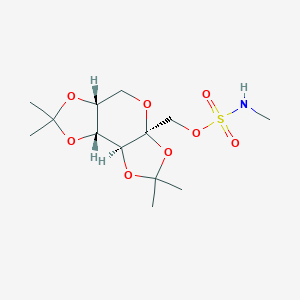
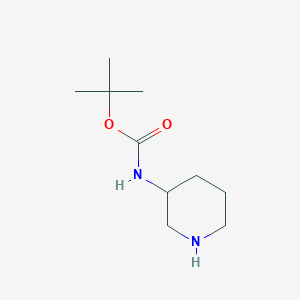
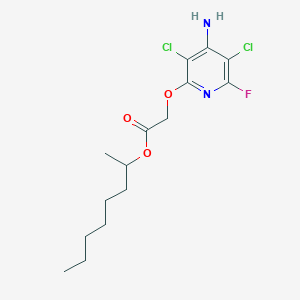
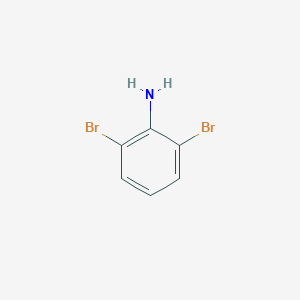
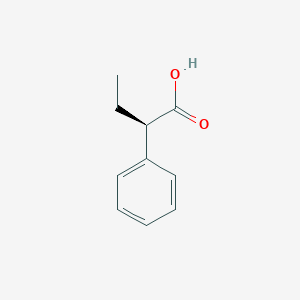
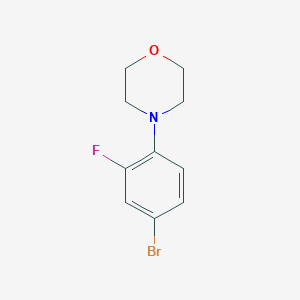



![(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propan-1-ol](/img/structure/B42082.png)

![(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propanal](/img/structure/B42086.png)
